molecular formula C30H22N8O4 B14385385 5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole} CAS No. 90041-03-5

5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}

Cat. No.: B14385385
CAS No.: 90041-03-5
M. Wt: 558.5 g/mol
InChI Key: WOOBHRXGUAQKCJ-UHFFFAOYSA-N
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Description

5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole} is a complex organic compound characterized by its unique structure, which includes two indole units connected by an ethane-1,2-diyl bridge and substituted with 4-nitrophenyl hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole} typically involves the reaction of 3H-indole derivatives with 4-nitrophenylhydrazine in the presence of an appropriate catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazinylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole} can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazinylidene groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted hydrazinylidene derivatives.

Scientific Research Applications

5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole} has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism by which 5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole} exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinylidene and nitrophenyl groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5’-(Ethane-1,2-diyl)bis(1H-tetrazol-1-ol): A compound with a similar ethane-1,2-diyl linkage but different functional groups.

    5,5’-(Ethane-1,2-diyl)bis(oxy)diisophthalic acid: Another compound with an ethane-1,2-diyl bridge but different substituents.

Uniqueness

5,5’-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole} is unique due to its specific combination of indole, nitrophenyl, and hydrazinylidene groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

90041-03-5

Molecular Formula

C30H22N8O4

Molecular Weight

558.5 g/mol

IUPAC Name

(4-nitrophenyl)-[5-[2-[3-[(4-nitrophenyl)diazenyl]-1H-indol-5-yl]ethyl]-1H-indol-3-yl]diazene

InChI

InChI=1S/C30H22N8O4/c39-37(40)23-9-5-21(6-10-23)33-35-29-17-31-27-13-3-19(15-25(27)29)1-2-20-4-14-28-26(16-20)30(18-32-28)36-34-22-7-11-24(12-8-22)38(41)42/h3-18,31-32H,1-2H2

InChI Key

WOOBHRXGUAQKCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CNC3=C2C=C(C=C3)CCC4=CC5=C(C=C4)NC=C5N=NC6=CC=C(C=C6)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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